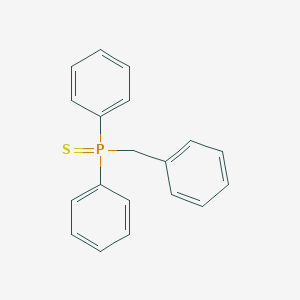![molecular formula C11H17NO B106204 4-[(Dimethylamino)methyl]-2,5-dimethylphenol CAS No. 16819-05-9](/img/structure/B106204.png)
4-[(Dimethylamino)methyl]-2,5-dimethylphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(Dimethylamino)methyl]-2,5-dimethylphenol, commonly known as DMAP, is a chemical compound that is widely used in scientific research. It is a tertiary amine and phenol derivative that has a broad range of applications in various fields of chemistry and biology. DMAP is known for its ability to catalyze esterification and acylation reactions, and it has been extensively used as a catalyst in organic synthesis.
作用機序
DMAP acts as a nucleophilic catalyst in organic synthesis. It facilitates the reaction by forming an intermediate complex with the reactants, which lowers the activation energy required for the reaction to occur. DMAP also stabilizes the intermediate complex by forming hydrogen bonds with the reactants, which enhances the reaction rate.
生化学的および生理学的効果
DMAP has been shown to have some biochemical and physiological effects. It has been reported to have anti-inflammatory and analgesic effects in animal models. DMAP has also been shown to inhibit the growth of some cancer cell lines, although the mechanism of action is not fully understood.
実験室実験の利点と制限
DMAP has several advantages as a catalyst in organic synthesis. It is a highly effective catalyst that is relatively inexpensive and easy to use. DMAP is also compatible with a wide range of reaction conditions and substrates. However, DMAP has some limitations as a catalyst. It can be toxic and corrosive, and it can react with some substrates to form unwanted by-products.
将来の方向性
There are several future directions for research on DMAP. One area of research is the development of new catalysts that are more efficient and selective than DMAP. Another area of research is the application of DMAP in the synthesis of complex natural products, which could lead to the discovery of new drugs and therapeutic agents. Additionally, research could be conducted on the biochemical and physiological effects of DMAP, which could provide insights into its potential therapeutic applications.
合成法
DMAP can be synthesized by reacting 2,5-dimethylphenol with formaldehyde and dimethylamine in the presence of a catalyst such as sodium hydroxide. The reaction yields DMAP as a white crystalline solid that is soluble in organic solvents.
科学的研究の応用
DMAP has been extensively used in scientific research as a catalyst in organic synthesis. It is widely used in the synthesis of esters, amides, and peptides. DMAP is also used as a catalyst in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. It has been shown to be an effective catalyst in the synthesis of chiral compounds, which are important in the pharmaceutical industry.
特性
CAS番号 |
16819-05-9 |
|---|---|
製品名 |
4-[(Dimethylamino)methyl]-2,5-dimethylphenol |
分子式 |
C11H17NO |
分子量 |
179.26 g/mol |
IUPAC名 |
4-[(dimethylamino)methyl]-2,5-dimethylphenol |
InChI |
InChI=1S/C11H17NO/c1-8-6-11(13)9(2)5-10(8)7-12(3)4/h5-6,13H,7H2,1-4H3 |
InChIキー |
UXJAGSSVZDVPFB-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1O)C)CN(C)C |
正規SMILES |
CC1=CC(=C(C=C1O)C)CN(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Bicyclo[3.3.1]nonan-9-one](/img/structure/B106122.png)
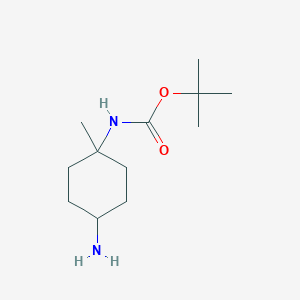

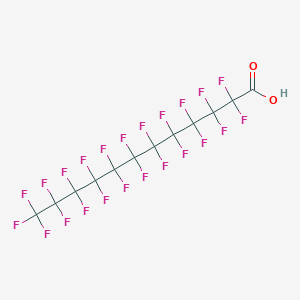
![2,2-Dimethyl-2H-naphtho[1,2-b]pyran-5,6-dione](/img/structure/B106132.png)
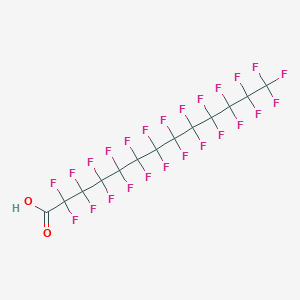
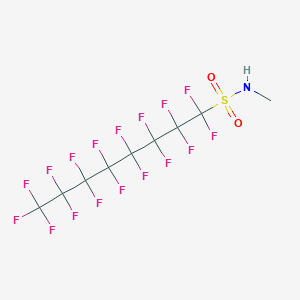


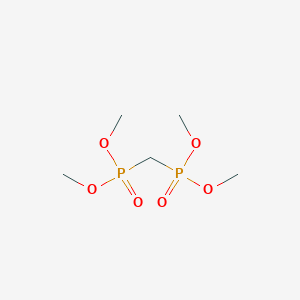
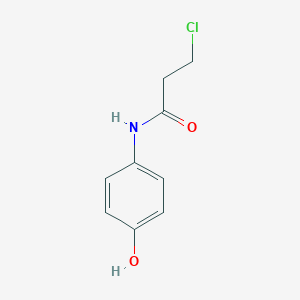
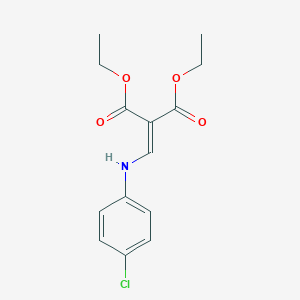
![1-[(E)-2-nitroprop-1-enyl]naphthalene](/img/structure/B106152.png)
